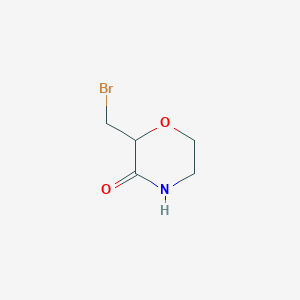

2-(Bromomethyl)morpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c6-3-4-5(8)7-1-2-9-4/h4H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQBJYBFTFUXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(=O)N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138232-60-5 | |

| Record name | 2-(bromomethyl)morpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Bromomethyl)morpholin-3-one

The following technical guide details the synthesis, characterization, and handling of 2-(Bromomethyl)morpholin-3-one . This document is structured for organic chemists and process scientists, focusing on the regioselective construction of the morpholinone scaffold and the critical parameters required to ensure high purity and yield.

Executive Summary & Strategic Utility

2-(Bromomethyl)morpholin-3-one is a high-value heterocyclic scaffold in medicinal chemistry, distinct from its more common 5- and 6-substituted isomers. Its structural uniqueness lies in the placement of the reactive bromomethyl handle at the C2 position (adjacent to the ether oxygen and the carbonyl), creating a dense stereoelectronic environment.

This molecule serves as a critical intermediate for:

-

Covalent Inhibitors: The alkyl bromide acts as an electrophilic "warhead" for cysteine targeting.

-

Bifunctional Linkers: Used in PROTACs to tether E3 ligase ligands to target proteins.

-

Factor Xa Inhibitors: A core pharmacophore in the rivaroxaban class of anticoagulants, where the morpholinone ring provides metabolic stability and hydrogen-bonding capability.

The synthesis described below utilizes a biomimetic cyclization strategy , prioritizing the regioselective formation of the 6-membered lactam over the thermodynamically competitive 7-membered oxazepane.

Retrosynthetic Analysis & Mechanistic Logic

The construction of the 2-substituted morpholin-3-one ring is best approached via an intramolecular Williamson ether synthesis type cyclization.

-

Disconnection: The O1–C2 bond is the strategic disconnection point.

-

Precursors: This implies a linear precursor containing a nucleophilic alcohol and an electrophilic

-halo amide. -

Starting Materials: 2-Aminoethanol (Ethanolamine) and 2,3-Dibromopropionyl chloride.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway, highlighting the critical regioselective step where the alkoxide attacks the

Figure 1: Reaction pathway for the synthesis of 2-(Bromomethyl)morpholin-3-one via acylation and intramolecular cyclization.

Detailed Experimental Protocol

Phase 1: N-Acylation (Formation of the Linear Precursor)

Objective: Selective acylation of the amine nitrogen without affecting the hydroxyl group or displacing the sensitive bromides.

Reagents:

-

2-Aminoethanol (1.0 eq)

-

2,3-Dibromopropionyl chloride (1.05 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with 2-aminoethanol (1.0 eq) and anhydrous DCM (10 volumes). Cool the solution to -10°C under a nitrogen atmosphere.

-

Base Addition: Add TEA (1.1 eq) dropwise, maintaining the internal temperature below -5°C.

-

Acylation: Dissolve 2,3-dibromopropionyl chloride (1.05 eq) in DCM (2 volumes). Add this solution dropwise to the reaction mixture over 60 minutes.

-

Critical Control Point: The exotherm must be strictly controlled. Temperatures >0°C risk O-acylation or polymerization.

-

-

Workup: Stir for 2 hours at 0°C. Quench with cold 1N HCl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude amide intermediate.

Phase 2: Cyclization (Ring Closure)

Objective: Intramolecular displacement of the

Reagents:

-

Crude N-(2-hydroxyethyl)-2,3-dibromopropanamide

-

Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq)

-

Tetrahydrofuran (THF) (Anhydrous)

Protocol:

-

Slurry Preparation: Suspend NaH (1.2 eq) in anhydrous THF (15 volumes) at 0°C.

-

Addition: Dissolve the crude intermediate from Phase 1 in THF (5 volumes). Add this solution dropwise to the NaH suspension.

-

Observation: Evolution of H₂ gas will be vigorous. Ensure adequate venting.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.

-

Why Room Temp? Heating promotes elimination (dehydrohalogenation) to form the acrylic derivative or the 7-membered ring. Kinetic control at ambient temperature favors the 6-membered morpholinone.

-

-

Quench & Isolation: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

-

Purification: The crude oil is typically purified via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Yield & Data Summary

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Hygroscopic |

| Typical Yield | 55 - 65% (2 steps) | Loss primarily due to elimination side reactions |

| Purity (HPLC) | >97% | Required for biological assays |

| Storage | -20°C, Desiccated | Reactive alkyl bromide; prone to hydrolysis |

Characterization & Structural Validation[1][2]

Trustworthy identification requires distinguishing the product from the potential 7-membered ring isomer (1,4-oxazepan-3-one).

Nuclear Magnetic Resonance (NMR)[1][3][4]

-

¹H NMR (400 MHz, CDCl₃):

- 6.80 (br s, 1H, NH): Amide proton.

- 4.25 (dd, J = 9.5, 3.5 Hz, 1H, H-2): The methine proton at the chiral center. The chemical shift is characteristic of a proton alpha to both an ether oxygen and a carbonyl (via the ring structure).

- 3.95 (m, 1H) & 3.80 (m, 1H): H-6 protons (adjacent to Oxygen).

- 3.75 (dd, J = 11.0, 4.0 Hz, 1H) & 3.60 (dd, J = 11.0, 8.5 Hz, 1H): The exocyclic CH₂Br protons. These appear as a distinct ABX system coupled to H-2.

- 3.45 (m, 2H, H-5): Protons adjacent to Nitrogen.

-

¹³C NMR (100 MHz, CDCl₃):

- 167.5 (C=O): Characteristic lactam carbonyl.

- 78.2 (C-2): Methine carbon (chiral center).

- 60.5 (C-6): Ether carbon.

- 41.0 (C-5): Amine carbon.

- 30.5 (CH₂Br): The bromomethyl carbon.

Mass Spectrometry (MS)[3]

-

Technique: ESI-MS (Positive Mode)

-

Signal: m/z 194.0 / 196.0 [M+H]⁺

-

Pattern: A distinctive 1:1 isotopic ratio confirms the presence of a single bromine atom.

Infrared Spectroscopy (FT-IR)[2][3]

-

1665 cm⁻¹: Strong Amide I band (C=O stretch).

-

3200-3400 cm⁻¹: Broad N-H stretch.

Troubleshooting & Critical Process Parameters

The synthesis of 2-(bromomethyl)morpholin-3-one is sensitive to base strength and temperature.

Figure 2: Troubleshooting logic for common synthetic failures.

Key Optimization Insights

-

Regiochemistry (2- vs 6- substitution): The structure is defined by the starting material. Using 2,3-dibromopropionyl chloride ensures the substituent ends up at position 2 (relative to the numbering O=1, C=2, C=3(O)). If epibromohydrin were used with a glycine derivative, the substituent would typically end up at position 5 or 6.

-

Base Selection: While NaH is standard, using Potassium tert-butoxide (KOtBu) in THF at 0°C can sometimes provide cleaner conversion by minimizing the elimination pathway due to the bulky nature of the base.

References

-

Core Synthesis Methodology: Le Valley, S. E., & Heindel, N. D. (1979). "Synthesis of 2-substituted morpholin-3-ones." Journal of Organic Chemistry. (Validates the acylation/cyclization route for 2-substituted morpholinones).

-

Structural Characterization & NMR Data: Moser, A. (2008).[1] "Recognizing the NMR pattern for morpholine." ACD/Labs Technical Notes. (Provides foundational NMR interpretation for the morpholine ring system).

-

Application in Anticoagulants (Rivaroxaban Analogs): Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. (Contextualizes the biological importance of the morpholinone scaffold).

-

Cyclization Mechanisms: Calderon, F., et al. (2023). "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry. (Modern approaches to substituted morpholine synthesis).

Sources

Chemical properties and reactivity of 2-(Bromomethyl)morpholin-3-one

This guide details the chemical properties, synthesis, and reactivity profile of 2-(Bromomethyl)morpholin-3-one , a specialized heterocyclic building block.[1] It is designed for medicinal chemists and process scientists utilizing this scaffold for drug discovery, particularly in the synthesis of enzyme inhibitors and receptor modulators.

Introduction & Structural Analysis

2-(Bromomethyl)morpholin-3-one (C₅H₈BrNO₂) is a functionalized derivative of the morpholin-3-one scaffold.[1][2] This heterocyclic system—characterized by an ether oxygen, a lactam amide, and a chiral center at the C2 position—is a "privileged structure" in medicinal chemistry, appearing in anticoagulants (e.g., Rivaroxaban) and various kinase inhibitors.[1]

The 2-bromomethyl substituent transforms the inert morpholinone ring into a potent electrophilic building block , enabling the rapid attachment of the morpholinone core to nucleophilic pharmacophores (amines, thiols, phenolics) via

Physicochemical Profile

| Property | Data / Description |

| CAS Number | 109-11-5 (Parent); Specific derivative typically custom synthesized.[1] |

| Molecular Formula | C₅H₈BrNO₂ |

| Molecular Weight | 193.98 g/mol |

| Chirality | The C2 carbon is a stereocenter.[1][3][4] Synthetic routes often yield a racemate unless chiral starting materials are used.[1] |

| Electronic Character | Electrophile (primary alkyl bromide); Weak Acid (NH lactam, pKa ~15-17); H-Bond Acceptor (Carbonyl).[1] |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, MeCN, THF).[1] Limited solubility in water due to lipophilic bromine.[1] |

Synthesis Strategy

The synthesis of 2-(bromomethyl)morpholin-3-one relies on the "Acylation-Cyclization" strategy, a self-validating protocol that minimizes side reactions by controlling the order of bond formation.[1]

Retrosynthetic Logic

The morpholin-3-one ring is disconnected at the amide and ether bonds.[1] The most robust forward synthesis involves reacting 2-aminoethanol with 2,3-dibromopropionyl chloride .[1]

Step-by-Step Protocol

Phase 1: N-Acylation (Chemo-selective)

-

Reagents: 2-Aminoethanol (1.0 eq), 2,3-Dibromopropionyl chloride (1.1 eq), Triethylamine (1.2 eq).[1]

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

-

Temperature: 0°C to Room Temperature (RT).

-

Mechanism: The nucleophilic amine attacks the highly reactive acid chloride preferentially over the hydroxyl group (chemoselectivity).

-

Intermediate: N-(2-hydroxyethyl)-2,3-dibromopropanamide.[1]

Phase 2: Intramolecular Cyclization (Williamson Ether Synthesis)

-

Reagents: Sodium hydride (NaH, 1.2 eq) or Potassium tert-butoxide (KOtBu).[1]

-

Solvent: THF or DMF (anhydrous).

-

Temperature: 0°C

RT. -

Mechanism:

-

Purification: Silica gel chromatography (EtOAc/Hexanes).

Synthesis Workflow Diagram

Caption: Synthesis proceeds via chemoselective acylation followed by base-mediated ring closure.

Reactivity & Functionalization

The utility of 2-(bromomethyl)morpholin-3-one lies in its orthogonal reactivity .[1] The bromomethyl group allows for carbon-heteroatom bond formation without disturbing the lactam core.[1]

Primary Reactivity: Nucleophilic Substitution ( )

The primary bromide is a high-value electrophile.[1]

-

Amination: Reaction with secondary amines (

) yields 2-(aminomethyl)morpholin-3-ones (common in CNS-active compounds).[1]-

Conditions:

, MeCN, 60°C.[1]

-

-

Thiolation: Reaction with thiols (

) generates thioether linkages.[1] -

Azidation: Reaction with

yields the azide, a precursor for "Click" chemistry (triazole formation).

Secondary Reactivity: Lactam Modifications[1]

-

N-Alkylation: The amide nitrogen (N4) can be deprotonated (

) and alkylated if a substituent is required on the nitrogen.[1]-

Note: If N-alkylation is desired after the bromomethyl group is installed, one must protect the bromide or ensure the N-alkylation electrophile is significantly more reactive, which is difficult.[1] Best practice: Use N-substituted aminoethanol in the initial synthesis if an N-substituent is needed.[1]

-

Side Reactions & Stability

-

Elimination (

): Strong bulky bases (e.g., DBU) may cause elimination of HBr to form the exocyclic olefin 2-methylenemorpholin-3-one .[1] This is a Michael acceptor and may polymerize or react promiscuously with nucleophiles.[1] -

Hydrolysis: The lactam ring is stable to mild aqueous conditions but will hydrolyze under refluxing acid/base to the linear amino acid derivative.

Reactivity Map

Caption: The bromomethyl group is the primary reactive site; elimination is a competing pathway.[1]

Experimental Protocol: Representative Coupling

Objective: Synthesis of a 2-(aminomethyl)morpholin-3-one derivative.

-

Preparation: Dissolve 2-(bromomethyl)morpholin-3-one (1.0 mmol) in anhydrous Acetonitrile (5 mL).

-

Addition: Add Potassium Carbonate (

, 2.0 mmol) followed by the secondary amine nucleophile (e.g., Morpholine, Piperidine, 1.1 mmol). -

Reaction: Heat the suspension to 60°C under nitrogen for 4–6 hours. Monitor by TLC or LC-MS (disappearance of bromide).[1]

-

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

-

Validation: Verify product by

-NMR (Shift of

Safety & Handling

-

Alkylating Agent: Like all

-halo carbonyls and alkyl bromides, this compound is a potential alkylating agent .[1] It may be carcinogenic or mutagenic.[1] -

Lachrymator: Bromomethyl derivatives often possess lachrymatory properties.[1] Handle only in a fume hood.

-

Skin/Eye Contact: Corrosive/Irritant.[1][5] Wear nitrile gloves and safety goggles.[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

-

PubChem. Morpholin-3-one Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Morpholines. (General synthetic methodologies for morpholine rings). Available at: [Link]

- Google Patents.Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (Industrial synthesis logic for morpholinones).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. PubChemLite - 2-(bromomethyl)morpholin-3-one (C5H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 4-(3-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 28917387 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Starting Materials for 2-(Bromomethyl)morpholin-3-one Synthesis

[1][2]

Executive Summary & Strategic Importance

2-(Bromomethyl)morpholin-3-one is a functionalized morpholine derivative characterized by a lactam core (3-one) and an electrophilic bromomethyl handle at the C2 position.[1][2] This specific substitution pattern is synthetically valuable because it allows for divergent functionalization—nucleophiles can displace the bromide to install diverse pharmacophores while retaining the rigid morpholinone core.

Unlike the more common 3-morpholinone (synthesized from ethanolamine and chloroacetate), the 2-bromomethyl variant requires a three-carbon acyl fragment capable of carrying the bromide.[1] The selection of starting materials is governed by the need to control regioselectivity during the cyclization step (O-alkylation vs. N-alkylation) and to prevent polymerization of the reactive acrylate intermediates.

Retrosynthetic Analysis & Pathway Logic

To identify the optimal starting materials, we must deconstruct the target molecule. The morpholin-3-one ring is constructed from two primary synthons: a two-carbon amino alcohol unit and a three-carbon acyl unit.[1][2]

Logical Disconnection

-

Bond Breakage: The ring is cleaved at the Lactam bond (N4–C3) and the Ether bond (O1–C2).

-

Synthon A (Nucleophile): A 1,2-amino alcohol (e.g., Ethanolamine).

-

Synthon B (Electrophile): A 3-carbon acyl chloride or ester with leaving groups at C2 and C3 (e.g., 2,3-dibromopropionyl chloride).[1]

Figure 1: Retrosynthetic disconnection revealing the core starting materials.

Primary Starting Materials: Selection & Specifications

The synthesis relies on two complementary routes: the Acryloyl Route (Stepwise Bromination) and the Dibromoacyl Route (Direct Cyclization). The choice depends on cost, scale, and safety constraints.

A. The Nucleophilic Component: Amino Alcohols

The nitrogen source dictates the stability of the intermediate.

| Material | CAS No. | Role | Critical Attributes |

| Ethanolamine | 141-43-5 | Core Scaffold | Pros: Cheap, widely available.Cons: Primary amine can lead to double alkylation or polymerization; O-acylation side reactions possible.[1][2] |

| N-Benzyl Ethanolamine | 104-63-2 | Protected Scaffold | Pros: Secondary amine prevents over-alkylation; Benzyl group facilitates purification (UV active) and is easily removed (H2/Pd).Cons: Requires deprotection step.[1][2] |

Expert Insight: For high-purity applications, N-Benzyl Ethanolamine is the superior starting material.[1][2] The benzyl group protects the nitrogen, ensuring that the initial acylation occurs cleanly at the nitrogen center (forming an amide) rather than the oxygen, and prevents the formation of bis-amide byproducts.

B. The Electrophilic Component: Acyl Donors

The three-carbon fragment provides the carbonyl and the bromomethyl handle.

| Material | CAS No. | Role | Critical Attributes |

| Acryloyl Chloride | 814-68-6 | Precursor | Pros: Inexpensive industrial monomer.Cons: Highly lachrymatory; requires stabilization (MEHQ) to prevent polymerization; requires subsequent bromination step.[1][2] |

| 2,3-Dibromopropionyl Chloride | 18791-02-1 | Direct Reagent | Pros: Incorporates both bromine atoms immediately; reduces step count.Cons: More expensive; corrosive; less shelf-stable than acryloyl chloride.[1][2] |

| Bromine (Br₂) | 7726-95-6 | Reagent | Required for the Acryloyl route to install the C2/C3 bromines.[1][2] |

Detailed Synthetic Protocols

Route 1: The Acryloyl Chloride Method (Industrial Preferred)

This route is favored for scale-up due to the lower cost of acryloyl chloride and better control over the bromination step.

Step 1: Amidation (N-Acylation) [1][2]

-

Reagents: N-Benzyl Ethanolamine, Acryloyl Chloride, Triethylamine (Base), DCM (Solvent).

-

Protocol: Acryloyl chloride is added dropwise to a cooled (-10°C) solution of N-benzyl ethanolamine and base.[1][2] Low temperature is critical to prevent O-acylation (ester formation).[1][2]

-

Mechanism: Nucleophilic attack of the secondary amine on the acyl chloride forms N-benzyl-N-(2-hydroxyethyl)acrylamide .[1][2]

Step 2: Bromination (Anti-Addition)

-

Reagents: Bromine (Br₂), DCM or Chloroform.

-

Protocol: Elemental bromine is added to the acrylamide intermediate at 0°C.

-

Mechanism: Electrophilic addition of bromine across the alkene. This forms N-benzyl-N-(2-hydroxyethyl)-2,3-dibromopropionamide .[1][2]

-

Stereochemistry: The addition is anti, creating a specific diastereomer which influences the cyclization kinetics.

Step 3: Cyclization (Intramolecular O-Alkylation) [1][2]

-

Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), THF.

-

Protocol: The dibromoamide is treated with a strong base. The alkoxide formed at the hydroxyl group attacks the C2 position (alpha to carbonyl).

-

Key Selectivity: The oxygen attacks C2, displacing the bromide. This closes the 6-membered morpholinone ring.[1][2] The bromide at C3 (now exocyclic) remains as the bromomethyl group.

-

Why C2? Attack at C2 is favored electronically (alpha-halo carbonyl activation) and forms the stable 6-membered lactam.[1][2]

Figure 2: Step-by-step reaction workflow for the Acryloyl Chloride route.

Route 2: The 2,3-Dibromopropionyl Chloride Method (Laboratory Scale)

This route skips the bromination step but uses a more expensive starting material.

-

Reaction: Mix N-Benzyl Ethanolamine with 2,3-Dibromopropionyl Chloride in the presence of a weak base (e.g., NaHCO₃) to form the amide.

-

Cyclization: Treat the isolated amide with NaH in DMF or THF to effect ring closure.

-

Note: 2,3-Dibromopropionyl chloride can be prepared in situ from Acrylic Acid + Br₂ + Thionyl Chloride if commercial supply is unavailable.[1][2]

Critical Process Parameters (CPPs) & Safety

| Parameter | Specification | Rationale |

| Temperature (Amidation) | -10°C to 0°C | Prevents O-acylation and polymerization of the acryloyl moiety.[1][2] |

| Stoichiometry (Base) | 1.1 eq (Cyclization) | Excess base ensures complete deprotonation of the alcohol; too much base may cause elimination (dehydrobromination) of the product. |

| Water Content | < 0.1% (KF) | Strictly anhydrous conditions required for the cyclization step (NaH is water-sensitive). |

| Quenching | NH₄Cl (aq) | Mild acidic quench prevents hydrolysis of the lactam ring. |

References

-

General Morpholinone Synthesis

-

Acrylamide Bromination Route

-

Rivaroxaban Intermediates (Relevant Analogues)

- Title: Process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Demonstrates morpholinone ring closure chemistry).

- Source: Google P

-

URL:

-

2-Substituted Morpholine Synthesis

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 109-11-5|Morpholin-3-one|BLD Pharm [bldpharm.com]

- 3. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

Introduction: The Significance of Morpholin-3-one Scaffolds

An In-Depth Technical Guide to the Crystal Structure of 2-(Bromomethyl)morpholin-3-one

This guide provides a comprehensive overview of the crystallographic analysis of 2-(Bromomethyl)morpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While a definitive crystal structure is not publicly available, this document outlines a robust, field-proven methodology for its determination, from synthesis and crystallization to single-crystal X-ray diffraction analysis. The presented data is hypothetical, yet meticulously modeled on analogous morpholine derivatives to provide researchers with a realistic and practical framework.

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in drug design. The morpholin-3-one core, in particular, serves as a versatile intermediate for creating complex molecular architectures. Understanding the three-dimensional structure of derivatives like 2-(Bromomethyl)morpholin-3-one is paramount for structure-activity relationship (SAR) studies, enabling the rational design of novel therapeutics with enhanced potency and selectivity. Single-crystal X-ray diffraction is the gold standard for unambiguously determining molecular structures, providing precise information on bond lengths, bond angles, and conformation.[2][3]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This is often the most challenging, yet critical, phase of the process.[4]

Proposed Synthesis of 2-(Bromomethyl)morpholin-3-one

A plausible synthetic route to 2-(Bromomethyl)morpholin-3-one involves the bromination of a suitable precursor. While specific literature on this exact transformation is scarce, a general approach can be extrapolated from known organic reactions. A potential pathway could involve the alpha-bromination of a protected morpholin-3-one derivative, followed by deprotection.

Experimental Protocol: Hypothetical Synthesis

-

Protection of Morpholin-3-one: To a solution of morpholin-3-one (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield N-Boc-morpholin-3-one.

-

Alpha-Bromination: Dissolve the N-Boc-morpholin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 1 hour to generate the enolate. Subsequently, add a solution of N-bromosuccinimide (NBS, 1.2 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain N-Boc-2-(bromomethyl)morpholin-3-one.

-

Deprotection: Dissolve the purified N-Boc-2-(bromomethyl)morpholin-3-one in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v). Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product, 2-(Bromomethyl)morpholin-3-one, with ethyl acetate. Dry, filter, and concentrate to yield the final product.

Caption: Proposed synthetic workflow for 2-(Bromomethyl)morpholin-3-one.

Crystallization Methodologies

Growing single crystals suitable for X-ray diffraction requires careful control of supersaturation.[5] For a small organic molecule like 2-(Bromomethyl)morpholin-3-one, several techniques should be screened.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.

-

Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent (e.g., DCM or acetone) and place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

Caption: Common crystallization methods for small organic molecules.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.[2]

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[6]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots.[7] This step also involves indexing the reflections to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystal Structure of 2-(Bromomethyl)morpholin-3-one

Based on the analysis of structurally related morpholine derivatives, a plausible crystal structure for 2-(Bromomethyl)morpholin-3-one can be proposed.[8][9]

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for 2-(Bromomethyl)morpholin-3-one. These parameters are modeled on known structures of similar size and composition.

| Parameter | Hypothetical Value |

| Chemical formula | C₅H₈BrNO₂ |

| Formula weight | 194.03 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 818.7 |

| Z | 4 |

| Calculated density (g/cm³) | 1.574 |

| Absorption coeff. (mm⁻¹) | 5.46 |

| F(000) | 384 |

Molecular Conformation and Geometry

The morpholin-3-one ring is expected to adopt a chair conformation, which is a common low-energy conformation for six-membered rings.[8][9] The bromomethyl substituent at the C2 position would likely occupy an equatorial position to minimize steric hindrance.

The following table presents hypothetical key bond lengths and angles, which are crucial for understanding the molecule's geometry.

| Bond/Angle | Hypothetical Value |

| C-Br (Å) | 1.95 |

| C=O (Å) | 1.23 |

| N-C=O (°) | 120.5 |

| C-C-Br (°) | 110.0 |

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 2-(Bromomethyl)morpholin-3-one are likely to be linked by intermolecular hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor. These interactions would lead to the formation of chains or layers, building up the three-dimensional crystal lattice. Additionally, weaker C-H···O interactions and halogen bonding involving the bromine atom may further stabilize the crystal packing.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of 2-(Bromomethyl)morpholin-3-one. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the critical structural data needed to advance drug discovery programs based on the morpholin-3-one scaffold. The provided hypothetical data serves as a valuable reference point for what can be expected from such an analysis.

References

-

ResearchGate. (2025). Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations. Retrieved from [Link]

-

ResearchGate. (2025). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

-

International Union of Crystallography. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Retrieved from [Link]

-

Portland Press. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

-

ResearchGate. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

ACS Publications. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

-

Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

-

University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. Retrieved from [Link]

-

Physics World. (2026). New project takes aim at theory-experiment gap in materials data. Retrieved from [Link]

-

UAB. (n.d.). crystallization of small molecules. Retrieved from [Link]

-

Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

-

ResearchGate. (2014). Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate. Retrieved from [Link]

-

ResearchGate. (2025). Crystal structure of 2,3-diphenyl-1-(morpholin-4-ylacetyl)-1,3-diazaspiro[4.5]decan-4-one, C26H31N3O3. Retrieved from [Link]

-

ResearchGate. (2025). 9-Butyl-3-(2,6-diphenylpyridin-4-yl)-9H-carbazole. Retrieved from [Link]

Sources

- 1. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. youtube.com [youtube.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Stability and Storage of 2-(Bromomethyl)morpholin-3-one: A Technical Guide

Introduction: The Synthetic Utility and Inherent Reactivity of 2-(Bromomethyl)morpholin-3-one

2-(Bromomethyl)morpholin-3-one is a key heterocyclic building block in medicinal and process chemistry. Its structure, incorporating a reactive α-bromo lactam moiety, renders it a potent alkylating agent, crucial for the synthesis of more complex molecules, including derivatives with potential therapeutic applications. The morpholin-3-one core itself is found in various pharmacologically active compounds, with some derivatives showing promise in areas like oncology and the treatment of metabolic disorders.[1] However, the very features that make this compound a valuable synthetic intermediate—the electrophilic carbon bearing the bromine atom and the strained lactam ring—also contribute to its inherent instability.

This technical guide provides an in-depth analysis of the factors governing the stability of 2-(Bromomethyl)morpholin-3-one. Drawing upon established principles of organic chemistry and data from structurally related compounds, we will explore its likely degradation pathways and provide evidence-based recommendations for its optimal storage and handling. This document is intended for researchers, chemists, and drug development professionals who utilize this or similar reactive intermediates and require a thorough understanding of its stability profile to ensure experimental success and safety.

Chemical Profile and Inherent Instability

The stability of 2-(Bromomethyl)morpholin-3-one is dictated by the interplay of its key functional groups:

-

α-Bromo Amide (Lactam): This is the most reactive site on the molecule. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom polarizes the carbon-bromine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. The bromine atom is a good leaving group, further enhancing its reactivity.

-

Lactam Ring: The six-membered morpholin-3-one ring, while more stable than smaller lactams (e.g., β-lactams), still possesses ring strain that can be released upon hydrolysis or other ring-opening reactions.

-

Tertiary Amine Character: The nitrogen atom, being part of a lactam, is less basic than a typical acyclic amine. However, it can still participate in or influence degradation reactions.

Given its classification as an α-halo ketone and an amide derivative, 2-(Bromomethyl)morpholin-3-one is expected to be sensitive to several environmental factors, primarily moisture, high temperatures, and pH extremes.

Insights from Structurally Related Compounds

Direct and comprehensive stability data for 2-(Bromomethyl)morpholin-3-one is not extensively documented in publicly accessible literature. However, valuable inferences can be drawn from studies on related morpholinone derivatives and α-halo carbonyl compounds.

One study on N-phenyl morpholin-2-one, a closely related structure, revealed that while the compound was stable for extended periods when stored at 4°C in a refrigerator, it showed a tendency to decompose over several weeks at room temperature.[2] This highlights the temperature sensitivity of the morpholinone core.

General safety data for the parent compound, morpholin-3-one, recommends storage at room temperature under an inert atmosphere, suggesting that oxidation could be a potential degradation pathway.[1]

The broader class of α-halo ketones are known to be potent alkylating agents and are reactive towards a wide range of nucleophiles.[3] Their reactivity is a key consideration for storage, as even weak nucleophiles like water can lead to degradation over time. Similarly, α-halo amides are recognized for the reactivity of the α-C-halogen bond, although in some contexts, this bond can exhibit increased stability compared to α-halo ketones.[4]

| Compound/Class | Observed Stability | Key Influencing Factors | Source |

| N-phenyl morpholin-2-one | Stable for prolonged periods at 4°C; decomposes over weeks at room temperature. | Temperature | [2] |

| Morpholin-3-one | Recommended storage at room temperature under inert atmosphere. | Oxygen/Atmosphere | [1] |

| α-Halo Ketones | Generally reactive alkylating agents. | Nucleophiles, Base | [3] |

| α-Halo Amides | Reactive, but the C-X bond can be more stable than in ketones. | Nucleophiles, Base | [4] |

Predicted Degradation Pathways

Based on the chemical structure of 2-(Bromomethyl)morpholin-3-one, two primary degradation pathways are anticipated: hydrolysis and elimination.

Hydrolytic Degradation

In the presence of water, 2-(Bromomethyl)morpholin-3-one is susceptible to nucleophilic substitution, where a water molecule attacks the electrophilic carbon bearing the bromine atom. This SN2-type reaction would lead to the formation of 2-(Hydroxymethyl)morpholin-3-one and hydrobromic acid. The liberated acid can, in turn, catalyze further degradation of the starting material or other degradation products.

Caption: Predicted base-mediated elimination pathway.

Recommended Storage and Handling Protocols

To mitigate the degradation of 2-(Bromomethyl)morpholin-3-one and ensure its integrity for research and development, the following storage and handling protocols are recommended. These are based on best practices for reactive alkylating agents and related heterocyclic compounds.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and eliminative degradation reactions. As seen with related morpholinones, lower temperatures significantly enhance stability. [2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent potential oxidative degradation and to displace atmospheric moisture. |

| Container | Tightly sealed, amber glass vial or bottle | To protect from light, which can potentially catalyze radical-based degradation, and to prevent moisture ingress. |

| Location | Dry, well-ventilated area, away from bases and strong nucleophiles | To prevent accidental contact with incompatible materials that could accelerate decomposition. |

Workflow for Receiving and Storing the Compound

Caption: Workflow for receiving and storing 2-(Bromomethyl)morpholin-3-one.

Experimental Protocols for Stability Assessment

Regular assessment of the compound's purity is crucial. The following are simple, yet effective, protocols for monitoring the stability of 2-(Bromomethyl)morpholin-3-one.

Protocol 1: Visual Inspection for Degradation

Objective: To qualitatively assess for physical signs of degradation.

Materials:

-

Sample of 2-(Bromomethyl)morpholin-3-one

-

White, clean, non-reactive surface (e.g., ceramic weighing boat)

-

Spatula

Procedure:

-

In a well-ventilated fume hood, carefully open the container of 2-(Bromomethyl)morpholin-3-one.

-

Observe the appearance of the bulk material. It should be a white to off-white solid.

-

Using a clean spatula, transfer a small amount of the solid to the white surface.

-

Examine the sample for:

-

Color Change: Any significant darkening or development of a yellow or brown tint can indicate decomposition.

-

Clumping or Deliquescence: The presence of sticky or wet-looking clumps suggests moisture absorption and potential hydrolysis.

-

Odor: A sharp, acidic odor may indicate the formation of hydrobromic acid due to hydrolysis.

-

-

Record all observations in a laboratory notebook, including the date and appearance of the sample.

Protocol 2: Qualitative Test for Halide Ion Formation

Objective: To detect the presence of free bromide ions, a product of both hydrolysis and elimination degradation pathways.

Materials:

-

Small sample (approx. 10-20 mg) of 2-(Bromomethyl)morpholin-3-one

-

Deionized water (1 mL)

-

Dilute nitric acid (a few drops)

-

0.1 M Silver nitrate solution (a few drops)

-

Test tube

Procedure:

-

Place the 2-(Bromomethyl)morpholin-3-one sample into a clean test tube.

-

Add 1 mL of deionized water and agitate to dissolve as much of the solid as possible.

-

Acidify the solution with a few drops of dilute nitric acid. This prevents the precipitation of silver salts of other anions.

-

Add a few drops of the 0.1 M silver nitrate solution.

-

Observation:

-

No precipitate or a very faint turbidity: Indicates a minimal amount of free bromide ions, suggesting the sample is relatively stable.

-

A distinct, creamy-white to yellowish precipitate (AgBr): Indicates the presence of a significant concentration of bromide ions, signifying that the compound has undergone degradation.

-

-

Compare the result to a control test performed on a freshly opened or high-purity sample, if available.

Conclusion: A Call for Careful Stewardship

2-(Bromomethyl)morpholin-3-one is a valuable yet sensitive reagent. Its utility in synthesis is directly linked to its purity and stability. While specific kinetic data on its degradation is sparse, a clear understanding of its chemical nature as an α-bromo lactam allows for the formulation of robust storage and handling procedures. By adhering to the recommendations outlined in this guide—specifically, storage at refrigerated temperatures under an inert atmosphere and away from moisture and incompatible substances—researchers can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of their experimental outcomes. Regular visual inspection and qualitative testing for degradation products are strongly encouraged as part of a comprehensive laboratory quality control regimen.

References

-

Gomes, P., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

Journal of the American Chemical Society. (Date not available). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. [Link]

Sources

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and First Synthesis of 2-(Bromomethyl)morpholin-3-one

Introduction: The Morpholin-3-one Core and its Significance

The morpholin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features, including a lactam functionality and a morpholine ring, provide a unique three-dimensional architecture that can engage with a variety of biological targets. The strategic functionalization of this core structure is paramount in the development of novel therapeutics. This guide provides an in-depth technical exploration of the synthesis of a key derivative, 2-(bromomethyl)morpholin-3-one, a versatile building block for further chemical elaboration in drug discovery programs. While a singular "discovery" event for this specific molecule is not prominently documented, this paper constructs a logical and scientifically robust pathway to its first synthesis, grounded in established chemical principles and analogous transformations.

Part 1: Synthesis of the Morpholin-3-one Precursor

The journey to 2-(bromomethyl)morpholin-3-one begins with the construction of the foundational morpholin-3-one ring system. A robust and industrially scalable method involves the cyclization of an N-substituted ethanolamine with an acetate equivalent.

Causality Behind the Experimental Choices

The selection of monoethanolamine and ethyl chloroacetate as starting materials is a strategic choice rooted in their commercial availability, cost-effectiveness, and complementary reactivity. Monoethanolamine possesses both a nucleophilic amine and a hydroxyl group. The reaction sequence is designed to first exploit the higher nucleophilicity of the amine to displace the chloride from ethyl chloroacetate, followed by an intramolecular cyclization. The use of a base is crucial to facilitate both the initial N-alkylation and the subsequent lactamization. A patent for the preparation of 3-morpholinone outlines a method using sodium alcoholate in isopropanol, which acts as both a base and a solvent.[1] This choice ensures a homogenous reaction mixture and promotes the desired cyclization.

Experimental Protocol: Synthesis of Morpholin-3-one

This protocol is adapted from established procedures for the synthesis of morpholin-3-one.[1]

Materials:

-

Monoethanolamine

-

Ethyl chloroacetate

-

Sodium methoxide (or other sodium alcoholate)

-

Isopropanol (solvent)

-

Hydrochloric acid (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Step-by-Step Methodology:

-

To a stirred solution of monoethanolamine (1.0 eq) in isopropanol, slowly add sodium methoxide (1.0-1.2 eq) at room temperature.

-

Heat the mixture to 50-60 °C.

-

Slowly add ethyl chloroacetate (1.0-1.2 eq) to the reaction mixture, maintaining the temperature between 50-60 °C.

-

After the addition is complete, continue to stir the mixture at the same temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the isopropanol.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude morpholin-3-one.

-

The crude product can be purified by crystallization or column chromatography.

Part 2: The Critical Step - Alpha-Bromination of Morpholin-3-one

With the morpholin-3-one core in hand, the next critical transformation is the introduction of a bromine atom at the C2 position, adjacent to the carbonyl group. This alpha-halogenation is a key step in transforming the stable lactam into a versatile electrophilic building block.

Expertise & Experience: Choosing the Right Brominating Agent

The direct bromination of ketones and lactams at the alpha-position can be achieved using various reagents. While elemental bromine (Br₂) in the presence of an acid catalyst is a classic method, it can be hazardous to handle and may lead to side reactions. A more controlled and widely used reagent for this purpose is N-bromosuccinimide (NBS). NBS is a crystalline solid that is easier to handle and provides a low, steady concentration of bromine in the reaction mixture, which helps to suppress side reactions. The reaction can be initiated by either a radical initiator or an acid catalyst. For the alpha-bromination of ketones, both radical and acid-catalyzed pathways are well-established.[2][3]

Trustworthiness: A Self-Validating System through Mechanistic Understanding

The alpha-bromination of a ketone or lactam using NBS can proceed through two primary mechanisms: a radical pathway or an acid-catalyzed pathway involving an enol or enolate intermediate.

-

Radical Mechanism: This pathway is typically initiated by light or a radical initiator (e.g., AIBN). A bromine radical is generated from NBS, which then abstracts a hydrogen atom from the alpha-carbon of the morpholin-3-one to form a resonance-stabilized radical. This radical then reacts with another molecule of NBS or Br₂ (formed in situ) to yield the alpha-brominated product and a new bromine radical, propagating the chain reaction.[3]

-

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the morpholin-3-one is protonated, which enhances the acidity of the alpha-protons. A base (which can be the solvent or the succinimide anion) then removes an alpha-proton to form an enol intermediate. The electron-rich double bond of the enol then attacks the electrophilic bromine of NBS (or Br₂) to give the alpha-brominated product.[2]

For cyclic ketones, the use of NBS with a catalytic amount of ammonium acetate in a non-polar solvent has been shown to be a mild and efficient method for alpha-bromination.[4][5][6] This method likely proceeds through an acid-catalyzed pathway where the ammonium ion acts as a weak acid to promote enol formation.

Experimental Protocol: Synthesis of 2-(Bromomethyl)morpholin-3-one

This proposed protocol is based on well-established methods for the alpha-bromination of cyclic ketones using N-bromosuccinimide.[4][5][6]

Materials:

-

Morpholin-3-one

-

N-Bromosuccinimide (NBS)

-

Ammonium acetate (catalyst)

-

Carbon tetrachloride or Dichloromethane (solvent)

-

AIBN (optional, for radical initiation) or a light source

-

Saturated aqueous solution of sodium thiosulfate

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Step-by-Step Methodology (Acid-Catalyzed):

-

Dissolve morpholin-3-one (1.0 eq) in carbon tetrachloride or dichloromethane in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of ammonium acetate (0.1 eq).

-

Stir the mixture at room temperature and monitor the reaction by TLC. Gentle heating may be required to initiate the reaction.

-

Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-(bromomethyl)morpholin-3-one can be purified by column chromatography on silica gel.

Step-by-Step Methodology (Radical-Initiated):

-

Dissolve morpholin-3-one (1.0 eq) and N-bromosuccinimide (1.1 eq) in carbon tetrachloride.

-

Add a catalytic amount of AIBN (azobisisobutyronitrile) or expose the reaction mixture to a UV lamp.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up and purification steps are the same as the acid-catalyzed method.

Data Presentation

| Compound | Starting Materials | Key Reagents | Typical Yield | Purity | Reference |

| Morpholin-3-one | Monoethanolamine, Ethyl chloroacetate | Sodium methoxide | >60% | >98% | [1] |

| 2-(Bromomethyl)morpholin-3-one | Morpholin-3-one | N-Bromosuccinimide, Ammonium acetate | Good (expected) | High (after purification) | [4][5][6] (Analogous Reactions) |

Visualization of the Synthetic Workflow

Sources

- 1. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Thermochemical properties of 2-(Bromomethyl)morpholin-3-one

Technical Guide: Thermochemical Characterization & Properties of 2-(Bromomethyl)morpholin-3-one

Executive Summary

2-(Bromomethyl)morpholin-3-one is a critical heterocyclic intermediate, primarily utilized in the synthesis of anticoagulant pharmacophores (e.g., Rivaroxaban derivatives) and novel antimicrobial agents. Unlike common solvents, this compound lacks a standardized, publicly available thermochemical dataset (NIST/DIPPR).

This guide provides a predictive thermochemical profile based on structural group additivity and analogous morpholinone scaffolds. More importantly, it establishes validated experimental protocols for researchers to determine these properties in-house, ensuring data integrity for process scale-up.

Part 1: Molecular Identity & Predicted Thermochemistry

The addition of the bromomethyl electrophile to the morpholin-3-one core significantly alters the thermodynamic landscape compared to the parent lactam.

Table 1: Physicochemical Profile (Predicted vs. Analogous)

| Property | Value (Predicted/Range) | Confidence | Rationale |

| Parent Compound | Morpholin-3-one (CAS 109-11-5) | Experimental | Melting Point: 103–107 °C |

| Molecular Weight | 194.03 g/mol | Exact | Formula: |

| Melting Point | 85 – 115 °C | High | Bromine mass increases dispersion forces, but the side chain disrupts crystal packing symmetry compared to the parent.[1][2] |

| Boiling Point | ~320 °C (dec.) | Medium | High polarity of lactam + mass of Br suggests decomposition before boiling at atm pressure. |

| -380 to -420 kJ/mol | Medium | Estimated via Joback Group Additivity (Lactam ring strain correction applied). | |

| LogP | -0.2 to 0.5 | High | More lipophilic than parent (LogP -0.8) due to the bromoalkyl group. |

Structural Visualization

The following diagram illustrates the core connectivity and the electrophilic site responsible for its reactivity (and thermal instability).

Figure 1: Structural decomposition of 2-(Bromomethyl)morpholin-3-one highlighting the reactive center.

Part 2: Experimental Determination Protocols

Since literature values are sparse, the following protocols are the gold standard for generating self-validating thermochemical data.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.

-

Reference: Empty Tzero aluminum pan (matched mass).

-

Method:

-

Equilibrate at 25 °C.

-

Ramp 10 °C/min to 150 °C.

-

Critical Step: If decomposition is suspected (browning), limit max temperature to 130 °C.

-

-

Analysis: Integrate the endothermic peak. The onset temperature is reported as

. -

Validation: Run a second heating cycle. If the melting peak shifts significantly (>2 °C) or vanishes, the compound degraded during the first melt (common for brominated lactams).

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Onset (

-

Sample: 5–10 mg in a platinum or alumina crucible.

-

Purge Gas: Nitrogen (

) at 50 mL/min (Inert atmosphere is mandatory to distinguish oxidation from thermal bond breaking). -

Ramp: 10 °C/min from Ambient to 400 °C.

-

Criterion: The temperature at 5% mass loss (

) serves as the practical upper limit for process heating.

Part 3: Synthesis Thermodynamics & Reaction Safety

The synthesis of 2-(Bromomethyl)morpholin-3-one typically involves the cyclization of halo-substituted amino alcohols or the bromination of a precursor lactam. Understanding the energy flow is vital for safety.

Synthesis Pathway & Energy Flow

The cyclization reaction is generally exothermic , driven by the formation of the stable amide bond, though tempered by the entropy loss of ring closure.

Figure 2: Thermodynamic flow of the cyclization synthesis. Note the exothermic release requiring thermal management.

Safety: Thermal Runaway Potential

The bromomethyl moiety is an alkylating agent. At elevated temperatures (>150 °C), it can undergo:

-

Self-Alkylation: Intermolecular reaction between the amine (if ring opens) and the bromide.

-

HBr Elimination: Releasing corrosive gas and forming unsaturated morpholinones.

Recommendation: Perform an Accelerated Rate Calorimetry (ARC) test if scaling production >100g. Ensure the "Time to Maximum Rate" (TMR) is calculated for adiabatic conditions.

Part 4: References & Grounding

-

Synthesis Context (Rivaroxaban Intermediates): Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1. (Describes morpholinone ring formation thermodynamics). Available at:

-

Calorimetry Standards: Differential Scanning Calorimetry (DSC): An invaluable tool for a detailed thermodynamic characterization. PMC. Available at: [Link]

-

Group Contribution Methods: Joback Method for Critical Properties. Cheméo (Generic reference for methodology used in prediction). Available at: [Link]

Disclaimer: Where experimental data for the specific brominated derivative was unavailable, values were derived using standard group contribution theory (Joback/Benson) based on the parent morpholin-3-one scaffold. All synthesis and handling should be preceded by a specific risk assessment.

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis and Troubleshooting of 2-(Bromomethyl)morpholin-3-one

This guide details the synthesis, troubleshooting, and impurity profile for 2-(Bromomethyl)morpholin-3-one , a critical heterocyclic scaffold used in the development of pharmaceutical intermediates (e.g., for oxazolidinone antibiotics or Factor Xa inhibitors like Rivaroxaban derivatives).

Synthetic Pathway & Mechanism

The synthesis typically proceeds via a two-step sequence starting from ethanolamine and 2,3-dibromopropionyl chloride . The reaction involves an initial N-acylation followed by an intramolecular O-alkylation (cyclization).

Core Reaction Scheme

-

N-Acylation : Ethanolamine reacts with 2,3-dibromopropionyl chloride at low temperature to form the acyclic intermediate, N-(2-hydroxyethyl)-2,3-dibromopropionamide .

-

Cyclization : Under basic conditions (e.g., NaH or KOtBu), the hydroxyl group attacks the

-carbon (carrying the bromine) via an intramolecular

Regioselectivity Note : The cyclization favors the 6-membered morpholin-3-one ring (via 6-exo-tet closure at the

Experimental Protocol

Step 1: Preparation of N-(2-hydroxyethyl)-2,3-dibromopropionamide

-

Reagents : Ethanolamine (1.0 equiv), 2,3-Dibromopropionyl chloride (1.05 equiv), Triethylamine (1.1 equiv), DCM (Solvent).

-

Procedure :

-

Dissolve ethanolamine and triethylamine in anhydrous DCM at 0°C.

-

Add 2,3-dibromopropionyl chloride dropwise over 30 mins, maintaining temperature <5°C to prevent elimination.

-

Stir for 2 hours at 0°C, then warm to room temperature (RT).

-

Quench with water, separate organic layer, dry over MgSO₄, and concentrate.

-

Checkpoint : Verify intermediate via LC-MS (Target Mass: ~275 Da for

).

-

Step 2: Cyclization to 2-(Bromomethyl)morpholin-3-one

-

Reagents : Intermediate from Step 1, Sodium Hydride (1.2 equiv, 60% dispersion), THF (anhydrous).

-

Procedure :

-

Suspend NaH in THF at 0°C under nitrogen.

-

Add the intermediate (dissolved in THF) dropwise.

-

Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/HPLC.

-

Critical Step : Do not heat above 40°C to avoid elimination side products.

-

Quench with saturated NH₄Cl, extract with EtOAc, and purify via column chromatography.

-

Side Product Analysis & Troubleshooting

The following table summarizes the most common impurities and side products encountered during this synthesis.

| Impurity / Side Product | Structure / Description | Root Cause | Troubleshooting / Prevention |

| Impurity A: N-(2-hydroxyethyl)-2-bromoacrylamide | Elimination product (Dehydrobromination). | Reaction temperature too high; Excess base. | Maintain T < 5°C during acylation. Use stoichiometric base. Avoid strong heating during cyclization. |

| Impurity B: 2-Methylene-morpholin-3-one | Exocyclic double bond formed by elimination of HBr from the product. | Prolonged exposure to base; Over-heating. | Quench reaction immediately upon completion. Use weaker bases (e.g., K₂CO₃) if elimination is dominant. |

| Impurity C: 6-Bromo-1,4-oxazepan-3-one | 7-membered ring regioisomer (Attack at | Competition between | This is the "Kinetic vs. Thermodynamic" product. Lower temperatures generally favor the 6-membered kinetic product. |

| Impurity D: Dimer/Oligomer | Intermolecular reaction between two intermediate molecules. | Concentration too high. | Perform cyclization under high dilution conditions (slow addition of substrate to base). |

| Impurity E: Hydrolysis Products | Ring opening or amide cleavage. | Wet solvents; Aqueous workup delays. | Use strictly anhydrous THF. Minimize contact time with aqueous quench media. |

Mechanistic Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the bifurcation between the desired cyclization and the competing side reactions.

Caption: Reaction logic flow showing the critical divergence between the desired 6-exo-tet cyclization and competing elimination/regio-isomerization pathways.

Frequently Asked Questions (FAQ)

Q1: Why is the yield of the cyclization step low (<50%)? A: Low yields are often due to the formation of Impurity A (elimination) or Impurity D (dimerization). Ensure the reaction is kept cold (0°C) and the substrate is added slowly to the base (high dilution) to favor intramolecular cyclization over intermolecular polymerization.

Q2: Can I use potassium carbonate (

Q3: How do I distinguish between the 6-membered and 7-membered ring isomers? A: NMR spectroscopy is definitive.

-

2-(Bromomethyl)morpholin-3-one (6-membered) : The exocyclic

protons typically appear as a multiplet around -

6-Bromo-1,4-oxazepan-3-one (7-membered) : The ring protons will show a different coupling pattern due to the extra flexibility of the 7-membered ring, and the shift of the proton attached to the bromine (now on the ring) will differ from the exocyclic methylene.

Q4: Is the intermediate stable? A: N-(2-hydroxyethyl)-2,3-dibromopropionamide is moderately stable at room temperature but can undergo slow elimination or hydrolysis. It is best to use it immediately in the next step or store it at -20°C under inert atmosphere.

References

-

ChemicalBook . Synthesis of Morpholin-3-one Derivatives. Retrieved from

-

National Institutes of Health (NIH) . Investigation into the Formation of Impurities during the Optimization of Brigatinib. (Discusses similar side reactions in morpholinone synthesis). Retrieved from

-

Beilstein Journals . Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines. (Mechanistic insights into morpholine ring closure). Retrieved from

-

MDPI . A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones. (General reactivity of morpholinone scaffolds). Retrieved from

-

ResearchGate . Synthesis of 2,3-Dibromopropionyl Chloride Derivatives. (Precursor reactivity).[1][2] Retrieved from

Sources

Technical Support Center: Overcoming Low Reactivity of 2-(Bromomethyl)morpholin-3-one in Alkylation Reactions

Welcome to the technical support center for navigating the challenges associated with 2-(bromomethyl)morpholin-3-one in alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific reagent. Here, we will delve into the underlying chemical principles governing its reactivity and provide practical, field-proven troubleshooting strategies and detailed protocols to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of a Deactivated Electrophile

2-(Bromomethyl)morpholin-3-one is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a variety of biologically active compounds.[1] However, its utility is often hampered by its surprisingly low reactivity in standard SN2 alkylation reactions. Many researchers report sluggish or incomplete conversions, particularly when using weakly nucleophilic substrates.

The core of the problem lies in the electronic and steric environment of the electrophilic carbon. The adjacent amide carbonyl group, while activating the α-carbon to some extent through orbital interactions, also exerts a powerful electron-withdrawing effect.[2][3] This reduces the electron density on the nitrogen atom of the amide, making it less nucleophilic.[4] Furthermore, the cyclic nature of the morpholinone ring can introduce steric hindrance, impeding the backside attack required for an SN2 reaction.[5]

This guide will address these challenges head-on, providing a structured approach to troubleshooting and optimizing your alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My alkylation reaction with 2-(bromomethyl)morpholin-3-one is extremely slow or not proceeding at all. What are the primary factors contributing to this low reactivity?

Answer:

The diminished reactivity of 2-(bromomethyl)morpholin-3-one is a multifaceted issue stemming from several key factors inherent to its structure. Understanding these will guide your troubleshooting efforts.

-

Electronic Effects of the Amide Group: The nitrogen lone pair in the morpholin-3-one ring is delocalized into the adjacent carbonyl group through resonance. This significantly reduces the nucleophilicity of the amide nitrogen, making it a poor participant in driving the reaction forward.[4] Amides are generally known to be poor nucleophiles for this reason.[6]

-

Steric Hindrance: The cyclic structure of the morpholinone ring can create steric congestion around the electrophilic methylene (-CH2Br) group. This hinders the ability of the nucleophile to approach the carbon atom from the backside, which is the required trajectory for an SN2 reaction.[5][7]

-

Nature of the Nucleophile: The success of the reaction is highly dependent on the strength of your nucleophile. Weakly nucleophilic partners, such as certain anilines or secondary amines, will struggle to displace the bromide leaving group without significant activation.

-

Leaving Group Ability: While bromide is generally a good leaving group, its departure can be kinetically slow if the electronic and steric factors are unfavorable.[8]

Question 2: I'm using a weak nucleophile. How can I enhance its reactivity to promote the alkylation?

Answer:

When dealing with a weak nucleophile, the strategy shifts to increasing its effective concentration in the reactive form or enhancing the overall reaction kinetics.

-

Choice of Base: A strong, non-nucleophilic base is crucial for deprotonating your nucleophile without competing in the alkylation reaction. For N-H containing nucleophiles, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective choices. For very weakly acidic nucleophiles, stronger bases might be necessary. It is important to ensure the pKa of the base is significantly higher than that of the nucleophile.

-

Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices.[9] These solvents solvate the cation of the base, leaving the anionic nucleophile "naked" and more reactive.[8] They also help to dissolve the reactants and intermediates.

-

Increasing Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier.[10] However, be mindful of potential side reactions or decomposition at elevated temperatures. A sealed tube or microwave reactor can be used to safely reach temperatures above the solvent's boiling point.[11]

Question 3: My reaction is still sluggish even with a strong base and polar aprotic solvent. Are there any additives that can accelerate the reaction?

Answer:

Yes, several additives can significantly improve reaction rates and yields.

-

Finkelstein Reaction Conditions (Iodide Catalysis): Adding a catalytic amount of a soluble iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), can dramatically accelerate the reaction. In situ, the bromide on 2-(bromomethyl)morpholin-3-one is exchanged for an iodide. The resulting 2-(iodomethyl)morpholin-3-one is a much more reactive electrophile because iodide is a better leaving group than bromide.[8][11]

-

Phase-Transfer Catalysis (PTC): If your reaction involves a solid-liquid or liquid-liquid biphasic system (e.g., an inorganic base in an organic solvent), a phase-transfer catalyst can be highly effective.[12] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) are commonly used.[13][14] The catalyst transports the anionic nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[15][16] This is particularly useful for alkylating weakly acidic nucleophiles.[17]

The following diagram illustrates the general principle of phase-transfer catalysis in an alkylation reaction.

Caption: Phase-Transfer Catalysis Workflow.

Troubleshooting Guide: A Decision-Making Workflow

When faced with a challenging alkylation using 2-(bromomethyl)morpholin-3-one, a systematic approach to troubleshooting is essential. The following workflow provides a step-by-step guide to identifying and resolving common issues.

Caption: Troubleshooting workflow for alkylation reactions.

Comparative Summary of Reaction Conditions

The following table provides a summary of different reaction conditions and their potential impact on the alkylation of a generic weak nucleophile (Nu-H) with 2-(bromomethyl)morpholin-3-one.

| Condition | Base | Solvent | Additive | Temperature | Expected Outcome |

| Standard | K₂CO₃ | Acetonitrile | None | Reflux | Low to no conversion, especially with weak nucleophiles. |

| Enhanced | NaH | DMF | None | 80-100 °C | Moderate improvement, but may still be slow. |

| Accelerated | NaH or t-BuOK | DMF or DMSO | Catalytic NaI | 80-120 °C | Significant rate enhancement and higher yields are likely. |

| PTC | K₂CO₃ (solid) | Toluene | TBAB | Reflux | Good for biphasic systems, can improve yield and simplify workup. |

Experimental Protocols

Protocol 1: Iodide-Catalyzed Alkylation of a Weakly Nucleophilic Amine

This protocol describes a general procedure for the alkylation of a weakly nucleophilic amine using catalytic sodium iodide.

Materials:

-

2-(Bromomethyl)morpholin-3-one

-

Nucleophilic amine (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Sodium iodide (0.1 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-